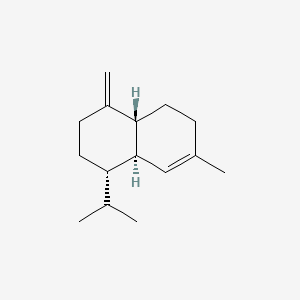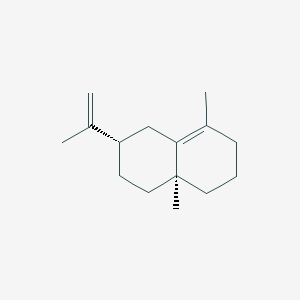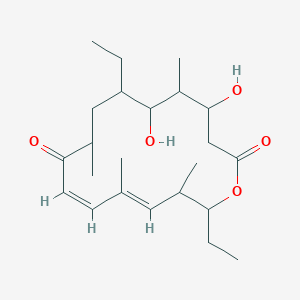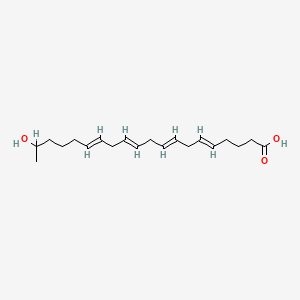![molecular formula C23H25ClFN5O4 B1234313 4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)
4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester is an aromatic amide.
Scientific Research Applications
Synthesis and Evaluation of Pyrazolopyrimidines Derivatives
1. Anticancer and Anti-5-Lipoxygenase Agents A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and 5-lipoxygenase inhibition activities. These compounds were found to have potential as anticancer agents, with a structure-activity relationship discussed for further insights (Rahmouni et al., 2016).
Aurora Kinase Inhibitor
2. Potential in Cancer Treatment A specific compound, identified as an aurora kinase inhibitor, was found to potentially inhibit Aurora A, suggesting its usefulness in treating cancer. This highlights the significance of pyrazolopyrimidine derivatives in developing cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Activation of Small-Conductance Ca2+-Activated K+ Channels
3. A New Small Molecule Activator A new small molecule was identified as an activator of small-conductance Ca2+-activated K+ channels, presenting a distinct mechanism of action and selectivity compared to previous modulators. This discovery may have implications in understanding and manipulating these channels for therapeutic purposes (Hougaard et al., 2009).
Novel Oxadiazoles and Trifluoromethylpyridines
4. Antitumor Activity The design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products were explored, with one compound showing significant in vitro anticancer activity. This research provides insights into the structural aspects and potential medical applications of such compounds (Maftei et al., 2016).
Antibacterial and Anthelmintic Activities
5. Biological Evaluation of a Novel Compound Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and evaluated for its antibacterial and anthelmintic activities, showing moderate results. This study contributes to the understanding of the biological activities of similar compounds (Sanjeevarayappa et al., 2015).
Anticoagulant Synthesis
6. Intermediate in Anticoagulant Synthesis 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant apixaban, was studied, providing valuable data for its synthesis and characterization (Wang et al., 2017).
Properties
Molecular Formula |
C23H25ClFN5O4 |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
tert-butyl 4-[3-[(3-chloro-4-fluorophenyl)carbamoyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H25ClFN5O4/c1-23(2,3)34-22(33)29-8-6-13(7-9-29)18-11-19(31)30-20(28-18)15(12-26-30)21(32)27-14-4-5-17(25)16(24)10-14/h4-5,10-13,26H,6-9H2,1-3H3,(H,27,32) |
InChI Key |
MCPMBQXPGCYJCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=CN3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=CN3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)
![4-nitro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B1234232.png)

![(R)-2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1234239.png)
![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1234240.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)





![[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hexadecanoate](/img/structure/B1234251.png)


